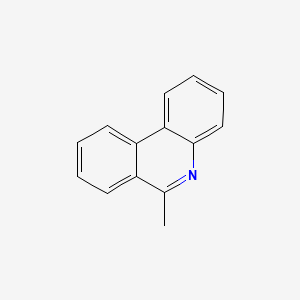

6-Methylphenanthridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methylphenanthridine is a useful research compound. Its molecular formula is C14H11N and its molecular weight is 193.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252007. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : 6-Methylphenanthridine serves as a key intermediate in organic synthesis, allowing researchers to create complex molecules, including pharmaceuticals and agrochemicals. Its aromatic structure provides stability and reactivity that are advantageous in synthetic pathways.

Biology

- DNA Intercalation : The compound exhibits the ability to intercalate into DNA, disrupting normal cellular functions. This property is particularly valuable in studies related to gene expression and the mechanisms of mutagenesis.

- Fluorescent Probes : It is utilized in developing fluorescent probes for biological imaging, enabling visualization of cellular processes in real-time.

Medicine

- Anticancer Activity : Research indicates that this compound possesses significant anticancer properties due to its ability to inhibit DNA replication and transcription. This mechanism is crucial for targeting rapidly dividing cancer cells.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

Industry

- Material Science : The compound is explored for its potential in creating advanced materials such as polymers and dyes. Its unique chemical properties can enhance the performance of materials used in various applications.

Case Study 1: Anticancer Research

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, attributed to its intercalation with DNA and subsequent disruption of topoisomerase activity. Such findings suggest its potential as a therapeutic agent against specific types of cancer.

Case Study 2: Development of Fluorescent Probes

In another study, researchers synthesized derivatives of this compound to create fluorescent probes capable of selectively binding to nucleic acids. These probes exhibited high specificity and brightness, making them suitable for applications in live-cell imaging.

Analyse Des Réactions Chimiques

Photoredox-Catalyzed Radical Cyclization

Reaction System :

-

Substrates : O-2,4-dinitrophenyl acetophenone oximes

-

Conditions :

Mechanism :

-

Photoexcitation generates a reactive iminyl radical intermediate.

-

Intramolecular cyclization forms the phenanthridine core.

-

Aromatization via hydrogen abstraction completes the synthesis.

Substrate Scope :

| Substrate R Group | Product (6-Methylphenanthridine Derivative) | Yield |

|---|---|---|

| 4-MeO | 7a | 92% |

| 3,4-(MeO)₂ | 7b | 89% |

| 4-Cl | 7c | 88% |

| 4-Br | 7d | 91% |

Key Advantage: Minimal electronic effects from substituents, enabling broad applicability .

Tin-Mediated Radical Cyclization

Reaction System :

-

Substrates : N-(o-halobenzyl)arylamines

-

Conditions :

Mechanism :

-

Bu₃SnH generates a benzotriazole-stabilized carbanion.

-

Copper iodide oxidation produces a radical species.

-

Cyclization and subsequent MnO₂-mediated aromatization yield this compound.

Challenges :

-

Competing debromination (10–20% side products).

-

Regioisomer formation (up to 30% in hydroxylamine substrates) .

Silver-Catalyzed Tandem Hydroazidation/Cyclization

Reaction System :

-

Substrates : Biphenyl acetylene derivatives

-

Conditions :

Mechanism :

-

Silver-mediated hydroazidation forms an azide intermediate.

-

Iminyl radical generation initiates C–C bond formation.

-

Cyclization affords 6-methyl sulfonylated phenanthridines without C≡C bond cleavage.

Key Insight : Radical trapping experiments confirm the involvement of iminyl radicals .

Competitive Reaction Pathways and Byproducts

-

Photoredox Systems : 2-Phenylbenzonitriles form via hydrogen atom transfer (HAT) .

-

Tin-Mediated Cyclization : Hydroxylamine substrates produce regioisomers (e.g., 11 ) due to competing radical addition sites .

-

Oxidative Conditions : Silver oxide (Ag₂O) and peroxodisulfate (K₂S₂O₈) enhance radical stability but require precise stoichiometry to minimize overoxidation .

Computational Insights

-

Barrier Heights : CCSD(T)-F12a calculations reveal a 5 kcal/mol difference compared to ωB97X-D3 methods for similar phenanthridine-forming reactions .

-

Kinetics : Transition state theory predicts Arrhenius parameters (e.g., A = 1.2 × 10¹² s⁻¹, Eₐ = 25 kcal/mol) for rigid intermediates .

This synthesis-focused analysis underscores the versatility of this compound in accessing complex architectures through controlled radical and catalytic processes. Future directions may explore electrochemical or photocatalytic methods to improve atom economy and selectivity .

Propriétés

Numéro CAS |

3955-65-5 |

|---|---|

Formule moléculaire |

C14H11N |

Poids moléculaire |

193.24 g/mol |

Nom IUPAC |

6-methylphenanthridine |

InChI |

InChI=1S/C14H11N/c1-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15-10/h2-9H,1H3 |

Clé InChI |

IFMDPNYROKZRER-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2C3=CC=CC=C13 |

SMILES canonique |

CC1=NC2=CC=CC=C2C3=CC=CC=C13 |

Key on ui other cas no. |

3955-65-5 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.